Cas no 1330763-34-2 (2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid)
![2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid structure](https://www.kuujia.com/scimg/cas/1330763-34-2x500.png)
2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
- 2-(2-Boc-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
- 5-Oxa-2-azaspiro[3.4]octane-7-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-
- 2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid
- 1330763-34-2
- D73385
- 2-(2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)aceticacid
- 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid
- CS-0067274
-
- MDL: MFCD20230643
- Inchi: 1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)5-9(6-18-13)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
- InChI Key: LTMIADFDXMGGRP-UHFFFAOYSA-N
- SMILES: C1C2(CC(CC(O)=O)CO2)CN1C(OC(C)(C)C)=O
Computed Properties
- Exact Mass: 271.14197277g/mol
- Monoisotopic Mass: 271.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.1Ų
- XLogP3: 0.5
2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5595-250MG |
2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid |
1330763-34-2 | 95% | 250MG |
¥ 2,560.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5595-5G |
2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid |
1330763-34-2 | 95% | 5g |
¥ 19,206.00 | 2023-03-31 | |
Chemenu | CM561871-1g |
2-(2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid |
1330763-34-2 | 97% | 1g |
$1154 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5595-500MG |
2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid |
1330763-34-2 | 95% | 500MG |
¥ 4,270.00 | 2023-03-31 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 795895-100MG |
2-(2-Boc-5-oxa-2-azaspiro3.4octan-7-yl)acetic acid |
1330763-34-2 | 100MG |
4113.25 | 2021-05-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137914-100mg |
2-(2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid |
1330763-34-2 | 97% | 100mg |
¥2448.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5595-250mg |
2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid |
1330763-34-2 | 95% | 250mg |
¥2561.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5595-500mg |
2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid |
1330763-34-2 | 95% | 500mg |
¥4269.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5595-250.0mg |
2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid |
1330763-34-2 | 95% | 250.0mg |
¥2561.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5595-1.0g |
2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid |
1330763-34-2 | 95% | 1.0g |
¥6402.0000 | 2024-07-28 |
2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid Related Literature
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
Additional information on 2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid
Research Brief on 2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid (CAS: 1330763-34-2)
Recent advances in chemical biology and medicinal chemistry have highlighted the importance of spirocyclic compounds as versatile scaffolds for drug discovery. Among these, 2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid (CAS: 1330763-34-2) has emerged as a promising building block for the synthesis of novel bioactive molecules. This research brief provides an overview of the latest studies involving this compound, focusing on its synthetic applications, pharmacological potential, and recent developments in its utilization.
The compound's unique spirocyclic structure, featuring both oxygen and nitrogen heteroatoms, offers significant advantages in drug design. Recent publications (2023-2024) demonstrate its utility as a key intermediate in the synthesis of protease inhibitors and GPCR modulators. A study published in Journal of Medicinal Chemistry (2024) reported its successful incorporation into a series of SARS-CoV-2 main protease inhibitors, showing improved metabolic stability compared to linear analogs.
From a synthetic chemistry perspective, novel methodologies have been developed to access this scaffold more efficiently. A 2023 Organic Letters publication described an asymmetric [3+2] cycloaddition approach that allows for the enantioselective synthesis of this spirocyclic system with excellent diastereoselectivity (>20:1 dr) and good yields (68-82%). This advancement addresses previous challenges in accessing optically pure forms of the compound.
In terms of biological activity, derivatives of 2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid have shown promising results in neurological targets. Research from Pfizer (2023) demonstrated that structural analogs exhibit potent and selective inhibition of monoacylglycerol lipase (MAGL), with IC50 values in the low nanomolar range, suggesting potential applications in pain management and neurodegenerative diseases.
The compound's physicochemical properties have been extensively characterized in recent ADMET studies. Data from a 2024 European Journal of Pharmaceutical Sciences paper indicate favorable drug-like properties, including moderate lipophilicity (cLogP 2.1), good aqueous solubility (>100 μM at pH 7.4), and stability in human liver microsomes (t1/2 > 60 min). These characteristics support its continued use as a privileged scaffold in medicinal chemistry programs.
Current research directions include exploring its application in PROTAC design and covalent inhibitor development. Several pharmaceutical companies have included derivatives of this spirocyclic compound in their pipelines, with one candidate currently in Phase I clinical trials for inflammatory bowel disease (as of Q2 2024). The versatility of this scaffold continues to drive innovation across multiple therapeutic areas.
1330763-34-2 (2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid) Related Products
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 4770-00-7(3-cyano-4-nitroindole)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
